3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride

PDE10 inhibitor medicinal chemistry regiospecific synthesis

Sourcing 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride (CAS 1349184-52-6) for PDE10 inhibitor lead optimization? This is the specific bifunctional intermediate validated in US8952037B2 for constructing picomolar PDE10 pharmacophores. The free amine and 3-chloropyrazine handle on a conformationally restricted cyclobutane core are chemically irreplaceable—generic cyclobutylamines or alternative regioisomers will break the target-directed synthetic pathway and invalidate the established SAR. Available as the hydrochloride salt (MW 236.10 g/mol) for direct use in amide bond formation, urea synthesis, or nucleophilic aromatic substitution. Ideal for medicinal chemistry, process R&D benchmarking, and computational tool compound synthesis.

Molecular Formula C8H11Cl2N3O
Molecular Weight 236.1 g/mol
CAS No. 1349184-52-6
Cat. No. B1449317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride
CAS1349184-52-6
Molecular FormulaC8H11Cl2N3O
Molecular Weight236.1 g/mol
Structural Identifiers
SMILESC1C(CC1OC2=NC=CN=C2Cl)N.Cl
InChIInChI=1S/C8H10ClN3O.ClH/c9-7-8(12-2-1-11-7)13-6-3-5(10)4-6;/h1-2,5-6H,3-4,10H2;1H
InChIKeyQBTGCDNUHXIKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride (CAS 1349184-52-6): Chemical Identity and Role as a PDE10 Inhibitor Synthetic Intermediate


3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride (CAS 1349184-52-6) is a substituted cyclobutylamine derivative with a molecular weight of 236.10 g/mol [1]. The compound is structurally characterized by a cyclobutane core substituted with a primary amine and a 3-chloropyrazin-2-yloxy ether group. Its primary documented role is as a synthetic intermediate in the preparation of heteroaryloxycarbocyclyl compounds, notably a class of phosphodiesterase 10 (PDE10) inhibitors [2]. The hydrochloride salt form is the result of the final deprotection step in a synthesis that uses a Boc-protected precursor, enabling its direct use in subsequent amide bond formation or nucleophilic aromatic substitution reactions [2].

The Procurement Risk of Unspecified Cyclobutylamine Intermediates for PDE10-Targeted Synthesis


Substituting 3-(3-chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride with a generic cyclobutylamine or another chloropyrazine derivative is not chemically viable for its intended application. The compound's value is derived from the simultaneous presence of the free amine and the 3-chloropyrazine moiety, precisely positioned on the cyclobutane scaffold. This specific bifunctional nature, demonstrated in patent US8952037B2, is essential for constructing the final heteroaryloxycarbocyclyl pharmacophore [1]. A different regioisomer, such as a 2-chloropyrazine analog, or a simple cyclobutylamine lacking the chloropyrazine handle, would fail to produce the required core structure, leading to complete loss of the target-directed synthetic pathway and nullifying the established structure-activity relationship (SAR) [1].

Quantitative Differentiation Evidence for 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine Hydrochloride Against Closest Analogs


Regiospecific Reactivity: The 3-Chloropyrazine Ether as a Non-Interchangeable Synthetic Handle

The target compound is the direct precursor to the core heteroaryloxycarbocyclyl motif in a specific PDE10 inhibitor series. The patent US8952037B2 extensively exemplifies compounds where the cyclobutylamine core is linked via the 3-chloropyrazine oxygen to various heterocycles [1]. This contrasts with a non-chlorinated analog, 3-cyclobutyloxypyrazin-2-amine (CAS 1702746-72-2), where the substitution pattern is reversed, eliminating the critical chlorine leaving group required for subsequent diversification . The chlorine atom's position is crucial for the final compounds' activity, with high potency demonstrated (IC50 values as low as 0.004 nM for final PDE10 inhibitors) [2]. No evidence suggests that the 2-chloro isomer or a non-chlorinated variant would provide a viable entry point to this specific, highly potent chemotype.

PDE10 inhibitor medicinal chemistry regiospecific synthesis

Validated Synthetic Protocol and Quantitative Yield for Key Intermediate Formation

A specific, high-yielding protocol for the final deprotection step is detailed in patent US8952037B2, providing quantitative reproducibility. The reaction of tert-butyl (3-((3-chloropyrazin-2-yl)oxy)cyclobutyl)carbamate with HCl in methanol yields the target hydrochloride salt with a reported quantitative yield (100%) after concentration . For comparison, a closely related synthesis of a benzothiazol-2-amine derivative from the same Boc-protected intermediate reports a 95.5% yield after chromatographic purification . This indicates that the direct deprotection to the free amine is highly efficient and avoids the need for a potentially yield-reducing purification step.

organic synthesis Boc-deprotection process chemistry

Physicochemical Property Profile Dictating Salt Form Selection for Solubility and Handling

The compound is specifically provided as the hydrochloride salt. This contrasts with the free base form, which is calculated to have a higher partition coefficient (LogP) and potentially lower aqueous solubility. While direct experimental solubility data is absent from the public domain, the calculated LogP for the parent compound (free base) is 1.2 [1], suggesting moderate lipophilicity. The hydrochloride salt form is universally preferred for amine-containing intermediates to enhance crystallinity, stability, and water solubility, facilitating easier weighing and reaction setup [2]. Procurement of a non-salt form or a different counterion could lead to inconsistent solubility in common reaction media, introducing variability into a synthetic sequence.

salt selection physicochemical properties drug discovery

Distinct Scaffold Geometry: Cyclobutyl vs. Cyclopentyl or Linear Linkers in PDE10 Inhibitor Design

The cyclobutyl ring provides a specific, conformationally restricted geometry that is a key feature in the patent's Markush structures. The patent highlights that in one embodiment, the group linking the heteroaryloxy to the amine is 'cyclobutyl' [1]. This distinguishes it from analogs with a cyclopentyl or linear propyl linker. The final PDE10 inhibitors derived from this specific cyclobutyl scaffold have demonstrated picomolar activity (IC50 0.004 nM), indicating a highly favorable fit within the PDE10 active site [2]. A cyclopentyl analog would increase the ring size and alter the exit vector angles, likely disrupting this optimal interaction. No data supports that a cyclopentyl or linear analog of this intermediate would lead to equally potent inhibitors.

scaffold hopping conformational restriction PDE10

Validated Applications for 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine Hydrochloride in PDE10-Focused Research


Core Intermediate for Lead Optimization of Picomolar PDE10 Inhibitors

The compound is the direct precursor for generating a library of final PDE10 inhibitors as described in patent US8952037B2. A medicinal chemistry team can use this amine to synthesize diverse amides, ureas, or heteroaryl amines by reacting with the corresponding acyl chlorides, isocyanates, or heteroaryl halides. This specific scaffold has been validated to produce inhibitors with IC50 values in the low picomolar range, making it a strategic starting point for a lead optimization program targeting CNS disorders like schizophrenia or Huntington's disease [1].

Reference Standard for Salt Form and Process Chemistry Development

Given the documented quantitative yield (100%) and simple workup for its formation, this hydrochloride salt serves as an ideal reference standard for process chemistry groups. It can be used to benchmark new deprotection methodologies or to develop a scalable, multi-kilogram route to PDE10 inhibitors. Its well-defined physical properties, including its PubChem computed profile, provide a reliable target for quality control and specification setting during tech transfer [2].

Tool Compound for Scaffold Hopping and Conformational Analysis Studies

The unique cyclobutyl core provides a conformationally restricted linker that is distinct from more common piperidine or cyclohexyl linkers. Computational and structural biology groups can use this intermediate to synthesize tool compounds for crystallography or molecular dynamics studies. This allows for a detailed investigation of the conformational preferences that drive the observed picomolar PDE10 inhibition, a feature not achievable with more flexible or differently sized cyclic amine linkers [1].

Quote Request

Request a Quote for 3-(3-Chloro-pyrazin-2-yloxy)-cyclobutylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.